(2S)-2-amino-3-(azepan-1-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(azepan-1-yl)propanoic acid is a chiral amino acid derivative that features an azepane ring, which is a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(azepan-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a protected form of (S)-2-Amino-3-hydroxypropanoic acid.
Formation of Azepane Ring: The hydroxyl group is converted into a leaving group, such as a tosylate, which then undergoes nucleophilic substitution with a suitable azepane precursor.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-3-(azepan-1-yl)propanoic acid may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and continuous flow reactors to enhance yield and purity.
Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal conditions for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols.
Substitution Products: Various substituted azepane derivatives.
Scientific Research Applications
(S)-2-Amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(azepan-1-yl)propanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to amino acid metabolism and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(piperidin-1-yl)propanoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
(S)-2-Amino-3-(morpholin-1-yl)propanoic acid: Features a morpholine ring, which includes both nitrogen and oxygen atoms.
Uniqueness
(S)-2-Amino-3-(azepan-1-yl)propanoic acid is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its six-membered and oxygen-containing counterparts. This uniqueness can influence its binding affinity and specificity towards biological targets.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(azepan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
PYERJERQQZNAFO-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCCN(CC1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCCN(CC1)CC(C(=O)O)N |
Origin of Product |
United States |
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